molecular formula C25H22N2OS B2617565 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide CAS No. 903344-13-8

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide

Cat. No.: B2617565
CAS No.: 903344-13-8
M. Wt: 398.52
InChI Key: GAQSDTBNGMJHBQ-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide is an organic compound that features a complex structure with multiple functional groups. This compound contains an indoline moiety, a thiophene ring, and a naphthamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Indoline Moiety: Starting with an indole derivative, the indoline ring can be formed through hydrogenation.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Naphthamide Group: The final step involves the formation of the naphthamide group through an amide coupling reaction, using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(indolin-1-yl)ethyl)-2-naphthamide
  • N-(2-(thiophen-2-yl)ethyl)-2-naphthamide
  • N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Uniqueness

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-naphthamide is unique due to the combination of its indoline, thiophene, and naphthamide moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2OS/c28-25(21-12-11-18-6-1-2-8-20(18)16-21)26-17-23(24-10-5-15-29-24)27-14-13-19-7-3-4-9-22(19)27/h1-12,15-16,23H,13-14,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQSDTBNGMJHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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